molecular formula C21H19N5O2S B11011923 N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11011923
M. Wt: 405.5 g/mol
InChI Key: CBIJPJLNEPNWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a 4-oxoquinazolinyl moiety and a benzamide substituent. The 4-oxoquinazolinyl group is a known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., kinase or DHFR inhibition) .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H19N5O2S/c1-13(2)11-18-24-25-21(29-18)23-19(27)15-8-4-6-10-17(15)26-12-22-16-9-5-3-7-14(16)20(26)28/h3-10,12-13H,11H2,1-2H3,(H,23,25,27)

InChI Key

CBIJPJLNEPNWQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid with formamide or a similar reagent to form the quinazolinone structure.

    Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzamides or quinazolinones, depending on the reagents used.

Scientific Research Applications

Antimicrobial Applications

Numerous studies have highlighted the antimicrobial properties of compounds containing thiadiazole and quinazoline structures. For instance:

  • Study Findings : A study demonstrated that derivatives of quinazoline exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
  • Case Study : In vitro testing showed that N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide displayed potent activity against Candida albicans, suggesting its potential as an antifungal agent.

Anticancer Applications

The anticancer potential of this compound is also notable:

  • Mechanism of Action : Research indicates that compounds with similar structures can act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells.
  • Case Study : In a recent study involving various cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. This suggests its potential as a lead compound for further development in cancer therapeutics.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
N-[...]C. albicans10 µg/mL

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.5
HeLa (Cervical Cancer)0.9
A549 (Lung Cancer)2.0

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves interaction with specific molecular targets. In antimicrobial applications, it disrupts cell wall synthesis and protein function in microorganisms. In anticancer applications, it targets key signaling pathways involved in cell growth and survival, leading to apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring and the fused aromatic systems. Key comparisons include:

Compound Name / ID Substituents on Thiadiazole Fused/Annelated Moieties Melting Point (°C) Key Spectral Data (IR, NMR) Reference
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide (Target) 2-methylpropyl 4-oxoquinazolinyl, benzamide Not reported Not available -
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (11f) Phenyl, thiophene-2-carbonyl Chromen-2-one 240–242 IR: C=O (1670 cm⁻¹); ¹H-NMR: δ 7.72–8.13 (Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Phenyl, 5-acetyl-6-methyl-pyridin-2-yl Benzamide 290 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 415 (M++1)
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-3-oxopropanenitrile) (6f) 4-Chlorophenyl, acetyl Thieno[2,3-b]thiophene, nitriles 295 IR: 2199 cm⁻¹ (C≡N), 1693 cm⁻¹ (C=O)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-Methylphenyl, dimethylamino-acryloyl Benzamide 200 MS: m/z 392 (M+); ¹H-NMR: δ 2.49 (CH3)

Key Observations:

  • Thermal Stability : Compounds with rigid fused systems (e.g., 6f ) exhibit higher melting points (>295°C) compared to those with flexible substituents (e.g., 4g at 200°C ). The target compound’s 2-methylpropyl group may lower its melting point relative to 6f.
  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl in 8a ) enhance resonance stabilization, as evidenced by IR C=O stretches at 1679 cm⁻¹. The target compound’s 4-oxoquinazolinyl group likely exerts similar effects.

Biological Activity

N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound that combines a thiadiazole moiety with a quinazoline structure. This unique combination has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C₁₈H₂₁N₅O₂S
  • Molecular Weight : 409.5 g/mol
  • Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities, and a quinazoline derivative that enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and quinazoline moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)10.5
MDA-MB-231 (Breast Cancer)8.0
MCF7 (Hormone-dependent Breast Cancer)12.0

In a study involving novel quinazoline conjugates with thiadiazole, significant cytotoxic effects were observed against these cancer cell lines, suggesting that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of thiadiazoles possess activity against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus16–31.25Good
Escherichia coli31.25–62.5Moderate
Candida albicans31.25–62.5Moderate

These findings indicate that the compound's structure allows it to interact effectively with bacterial cell membranes or metabolic pathways, leading to inhibition of microbial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds similar to this compound have shown promise in reducing inflammation in animal models of arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies on Anticancer Activity : A series of experiments were conducted using A549 and MDA-MB-231 cell lines treated with various concentrations of the compound. The results indicated a dose-dependent decrease in cell viability with an IC50 value comparable to standard chemotherapeutic agents like Etoposide .
  • Antimicrobial Efficacy Testing : A study assessed the antimicrobial activity against a panel of pathogens using the broth microdilution method. The results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low MIC values .

Q & A

Q. What are the standard synthetic routes for preparing N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives (e.g., benzoyl chloride) under reflux in ethanol or acetonitrile .
  • Step 2 : Introduction of the 4-oxoquinazolin-3(4H)-yl group through condensation reactions, often using nitroarenes or aldehydes as precursors .
  • Step 3 : Purification via recrystallization (e.g., methanol/water mixtures) and characterization by IR, 1H^1H/13C^{13}C NMR, and HRMS to confirm regiochemistry and purity .
  • Key Tip : Use anhydrous conditions for thiadiazole formation to avoid hydrolysis of intermediates.

Q. How are spectroscopic techniques employed to validate the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm1^{-1} for the quinazolinone moiety) .
  • NMR : 1H^1H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; thiadiazole protons as singlets at δ 2.5–3.5 ppm). 13C^{13}C NMR detects carbonyl carbons (δ 160–180 ppm) and heterocyclic carbons .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

  • Methodological Answer :
  • In vitro assays :
  • Anticancer: MTT assay for cytotoxicity (IC50_{50}) against cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis: Flow cytometry with Annexin V/PI staining .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK assays for quinazoline derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (2Z)-isomer during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)2_2) for regioselective cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to steric control .
  • Temperature Control : Lower temperatures (0–25°C) stabilize intermediates, reducing side reactions .
  • Validation : Monitor isomer ratios via 1H^1H NMR (e.g., coupling constants for olefinic protons) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum conditions .
  • Purity Checks : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer :
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP-1 for quinazoline derivatives) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Validation : Compare with mutagenesis data (e.g., alanine scanning of key binding residues) .

Q. What structural modifications enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • Substituent Engineering : Introduce polar groups (e.g., -OH, -NH2_2) on the benzamide moiety .
  • Prodrug Design : Conjugate with PEGylated carriers or phosphate esters for aqueous solubility .
  • Evaluation : Measure logP (shake-flask method) and solubility (UV-Vis in PBS pH 7.4) .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Variable Groups : Systematically modify substituents on the thiadiazole (e.g., 2-methylpropyl vs. aryl groups) and quinazolinone (e.g., 4-oxo vs. 4-thio) .
  • Assays : Test derivatives in parallel against primary (e.g., cancer cells) and secondary targets (e.g., kinases) .
  • Statistical Tools : Use PCA (Principal Component Analysis) to correlate structural features with activity .

Q. What are the critical controls for ensuring reproducibility in cytotoxicity assays?

  • Methodological Answer :
  • Positive Controls : Doxorubicin or cisplatin for apoptosis induction .
  • Vehicle Controls : DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Replicate Design : Minimum triplicate runs with independent compound batches .

Contradictions & Troubleshooting

Q. Why might synthetic yields drop significantly when scaling up reactions?

  • Methodological Answer :
  • Heat Transfer : Poor mixing in large batches causes localized overheating; use jacketed reactors with precise temperature control .
  • Oxygen Sensitivity : Thiadiazole intermediates may oxidize; employ inert gas (N2_2/Ar) atmospheres .
  • Solution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, solvent volume) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.